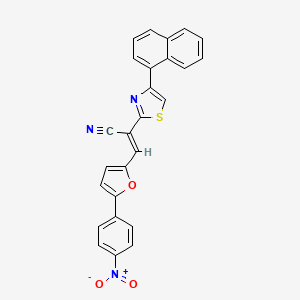
MFCD04171682
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD04171682 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD04171682 involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. The use of advanced technologies and equipment ensures consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions: MFCD04171682 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties, enabling its use in various applications.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may require reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired outcomes.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction and conditions used. These products can include modified versions of the original compound or entirely new compounds with different properties and applications.
Scientific Research Applications
MFCD04171682 has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, this compound has potential therapeutic applications, including drug development and disease treatment. In industry, it is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of MFCD04171682 involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and functions, resulting in the compound’s observed effects. The exact mechanism may vary depending on the specific application and context in which this compound is used.
Comparison with Similar Compounds
MFCD04171682 can be compared with other similar compounds to highlight its unique properties and applications. Similar compounds may include those with similar structures or functional groups, but this compound may offer distinct advantages in terms of reactivity, stability, or efficacy. Some similar compounds include ChemMine Tools and ChemMine Tools - University of California, Riverside.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals. Continued research and development will likely uncover even more applications and benefits of this remarkable compound.
Properties
IUPAC Name |
(E)-2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H15N3O3S/c27-15-19(14-21-12-13-25(32-21)18-8-10-20(11-9-18)29(30)31)26-28-24(16-33-26)23-7-3-5-17-4-1-2-6-22(17)23/h1-14,16H/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFLUIFQOUGZDU-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)C(=CC4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,7-Diphenyl[1,2,4]triazolo[4,3-b][1,2,4]triazine-3-thiol](/img/structure/B7727592.png)
![2-{(Z)-[2-(1,3-benzoxazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B7727597.png)
![4-{(Z)-[2-(1,3-benzoxazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B7727598.png)
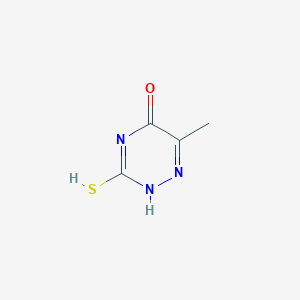
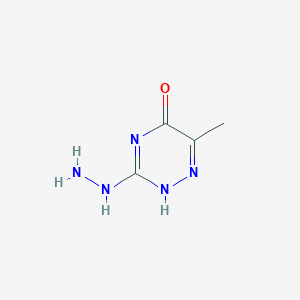
![2-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B7727614.png)
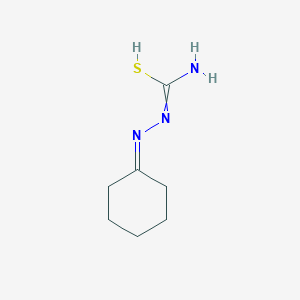

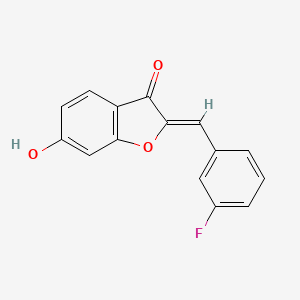
![6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-dicarbaldehyde](/img/structure/B7727636.png)
![1,1'-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-diyl)bis(ethan-1-one)](/img/structure/B7727642.png)
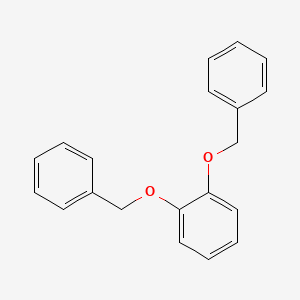

![4-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B7727678.png)
